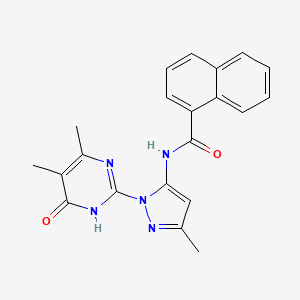![molecular formula C20H18FNO3 B2751642 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-86-1](/img/structure/B2751642.png)
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, also known as FBP or spiropiperidinone, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBP is a spirocyclic compound that contains a piperidinone ring and a chroman-2,4' ring system. The unique structure of FBP makes it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is not fully understood. However, it is believed that 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one exerts its pharmacological effects by modulating various signaling pathways in cells. 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to modulate the immune system and enhance the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. In addition, 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one may exhibit off-target effects that could complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one. One potential direction is to further investigate the mechanism of action of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and identify its molecular targets. Another direction is to explore the potential applications of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one in other fields, such as neurology and immunology. Finally, further studies are needed to fully characterize the pharmacokinetics and toxicity of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, which will be important for its eventual use in clinical settings.
Méthodes De Synthèse
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one can be synthesized using a variety of methods. One of the most commonly used methods is the one-pot three-component reaction. This method involves the reaction of 4-fluorobenzoyl chloride, 2-hydroxy-1-naphthaldehyde, and piperidine in the presence of a base catalyst. The reaction proceeds through a cascade of nucleophilic addition and cyclization reactions, leading to the formation of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one in high yield.
Applications De Recherche Scientifique
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is in the field of medicinal chemistry. 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory, antioxidant, and antiviral activities.
Propriétés
IUPAC Name |
1'-(4-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJLABJTDNOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)

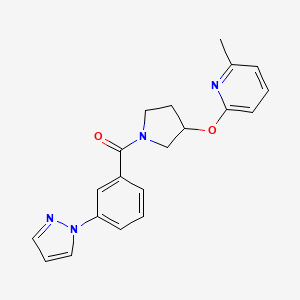
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)
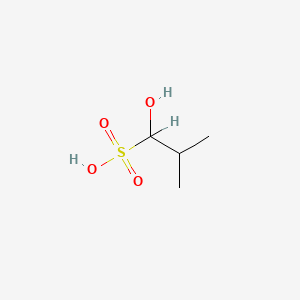
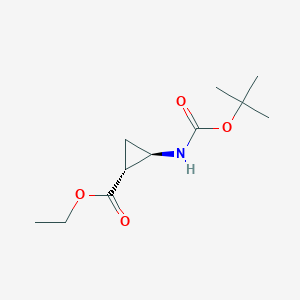
![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)
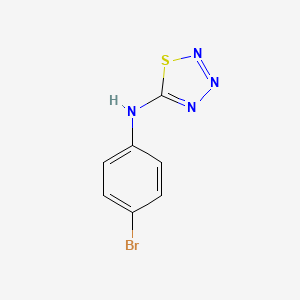

![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)


